molecular formula C5H3ClN4 B566203 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23002-51-9

6-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B566203
CAS No.: 23002-51-9
M. Wt: 154.557
InChI Key: CZAPPYRAFCOFOL-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds are capable of binding to the enzyme and strongly inhibit its activity .


Synthesis Analysis

The synthesis of this compound involves the formation of pyrazol-3-one substrates. The design, synthesis, and biological evaluation of novel pleuromutilin derivatives containing this compound-4-amino side chain have been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. This core is a bioisostere of purines and is known for its anticancer and antimicrobial properties .


Physical And Chemical Properties Analysis

This compound is a pale yellow solid with a melting point of 160–161 °C . It has a molecular formula of C5H3ClN4 and a molecular weight of 154.56 .

Scientific Research Applications

  • Pharmacological Properties : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a derivative of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, is an intermediate for substances with potential pharmacological applications (Ogurtsov & Rakitin, 2021).

  • Antiviral and Antitumor Activities : Pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides, derived from this compound, showed significant antiviral activity against HSV-2 and potent inhibitory effects on leukemia cells (Ugarkar et al., 1984).

  • Analgesic Activity : Novel 1-benzoyl-substituted 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines demonstrated pronounced analgesic activity, highlighting their potential therapeutic benefits (Ofitserova et al., 2020).

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine showed affinity for A1 adenosine receptors, indicating potential pharmacological applications (Harden et al., 1991).

  • Antimicrobial Activity : Certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to strong antimicrobial activity, suggesting their potential use as antimicrobial agents (Eweas et al., 2011).

  • Anti-inflammatory Activity : Novel pyrazolo[3,4-d]pyrimidines with substituted benzoylamino groups showed significant anti-inflammatory activity, indicating their potential in treating inflammation-related conditions (Kota et al., 2011).

  • Inhibitory Properties Against Pathogenic Bacteria : Synthesized 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives were effective against various pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

  • Herbicidal Activity : Pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated effective herbicidal activities against certain plants, indicating their potential use in agriculture (Luo et al., 2017).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promise in oncological research (Rahmouni et al., 2016).

  • Drug Delivery for Cancer Treatment : Encapsulation of pyrazolo[3,4-d]pyrimidines in nanosystems like liposomes has been proposed to improve their pharmacokinetic properties for cancer treatment applications (Vignaroli et al., 2016).

Future Directions

6-Chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have shown promising results in the field of medicinal chemistry, particularly as anticancer agents. Future research could focus on optimizing these compounds for better selectivity, pharmacokinetic profiles, and in vivo efficacy .

Properties

IUPAC Name

6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPPYRAFCOFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680576
Record name 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23002-51-9
Record name 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2,4-dichloropyrimidine-5-carbaldehyde (7.75 g, 43.8 mmol, Preparation #1) in THF (100 mL) was added to a 500 mL round-bottomed flask charged with anhydrous hydrazine (3.0 mL, 96 mmol) in THF (250 mL). The reaction mixture was allowed to stir at ambient temperature for about 1 h after which the reaction mixture was concentrated under reduced pressure. The crude product was suspended in DCM (100 mL) and filtered through a silica gel pad. The silica gel pad was washed with additional DCM (2×20 mL) and the combined organic layers were concentrated under reduced pressure. The crude material was purified by silica gel chromatography eluting with 30% EtOAc in heptane to provide 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (2.3 g, 34%) as a white solid. LC/MS (Table 2, Method a) Rt=1.29 min; MS m/z: 155 (M+H)+.
Quantity
7.75 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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3 mL
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reactant
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Quantity
250 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of hydrazine (Aldrich, 64 mg, 2 mmol) in THF (5 mL), 2,4-Dichloro-pyrimidine-5-carbaldehyde (Example 17, 176 mg, 1 mmol) was added and the mixture was stirred at room temperature for 30 min. The mixture was poured into water and extracted with EtOAc. The extract was dried with sodium sulfate and the solvent was removed to give an orange solid. 128 mg, 82%. MS (M+H)+, 155.
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
176 mg
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reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

4,6-Dichloro pyrazolo[3,4-d]pyrimidine intermediate 27 and an aryl boronic acid or pinacol ester (1 eq) are suspended in acetonitrile, and sodium carbonate (3 eq, 80 mg) in solution with water. Bis(triphenylphosphine)palladium(II) chloride (0.05 eq) is added. The reaction mixture is heated in microwave at about 80° C. for about 5 min. Water is added to the mixture, and the precipitated product is filtered and purified by column chromatography to yield the 4-aryl, 6-chloro pyrazolo[3,4-d]pyrimidine product 31. Substituents R1′ and R2′ may be R1 and R2 as defined, or protected forms or precursors thereof.
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
aryl boronic acid
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0 (± 1) mol
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reactant
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[Compound]
Name
pinacol ester
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0 (± 1) mol
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reactant
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Quantity
80 mg
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reactant
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0 (± 1) mol
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